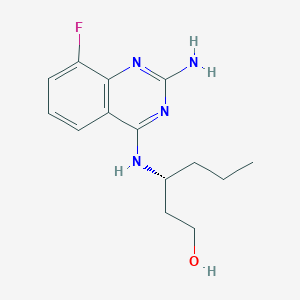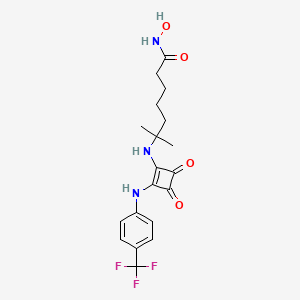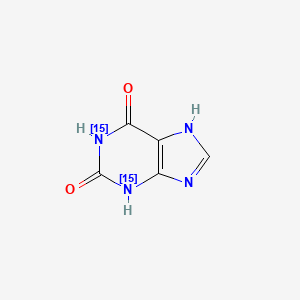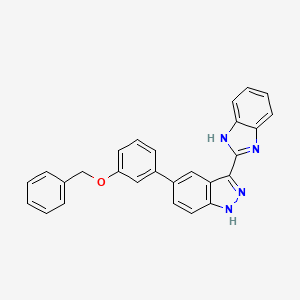
1,1,3-Tribromo-3-chloroacetone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,3-Tribromo-3-chloroacetone is a halogenated organic compound with the molecular formula C3H2Br3ClO. It is known for being a disinfection byproduct formed when chlorine or chloramine is used as a secondary disinfectant in the presence of elevated bromide levels
準備方法
Synthetic Routes and Reaction Conditions
1,1,3-Tribromo-3-chloroacetone can be synthesized through the halogenation of acetone. The process involves the reaction of acetone with bromine and chlorine under controlled conditions. The reaction typically proceeds as follows:
Bromination: Acetone is first reacted with bromine to form 1,1,3-tribromoacetone.
Chlorination: The 1,1,3-tribromoacetone is then chlorinated to produce this compound.
The reaction conditions, such as temperature, solvent, and the presence of catalysts, can significantly influence the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high efficiency and cost-effectiveness. Safety measures are also crucial due to the hazardous nature of the chemicals involved .
化学反応の分析
Types of Reactions
1,1,3-Tribromo-3-chloroacetone undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other nucleophiles.
Reduction Reactions: The compound can be reduced to form less halogenated derivatives.
Oxidation Reactions: It can be oxidized to form more complex organic compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium iodide can be used under mild to moderate conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while reduction reactions can produce less halogenated compounds .
科学的研究の応用
1,1,3-Tribromo-3-chloroacetone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce halogen atoms into organic molecules.
Biology: The compound is studied for its potential effects on biological systems, particularly in the context of disinfection byproducts.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, although its toxicity limits its direct application.
Industry: It is used in the production of other halogenated compounds and as an intermediate in chemical manufacturing
作用機序
The mechanism of action of 1,1,3-tribromo-3-chloroacetone involves its interaction with biological molecules. The compound can react with nucleophilic sites in proteins and DNA, leading to potential mutagenic and cytotoxic effects. The exact molecular targets and pathways are still under investigation, but it is known to disrupt cellular processes by forming adducts with essential biomolecules .
類似化合物との比較
Similar Compounds
1,1,3-Tribromoacetone: Similar in structure but lacks the chlorine atom.
1,1-Dibromo-3-chloroacetone: Contains fewer bromine atoms.
1,1,1-Tribromoacetone: Contains three bromine atoms but no chlorine.
Uniqueness
1,1,3-Tribromo-3-chloroacetone is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications and research studies .
特性
CAS番号 |
55716-01-3 |
|---|---|
分子式 |
C3H2Br3ClO |
分子量 |
329.21 g/mol |
IUPAC名 |
1,1,3-tribromo-3-chloropropan-2-one |
InChI |
InChI=1S/C3H2Br3ClO/c4-2(5)1(8)3(6)7/h2-3H |
InChIキー |
XKPSFUWXVLJUDU-UHFFFAOYSA-N |
正規SMILES |
C(C(=O)C(Br)Br)(Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[[4-[(Z)-[1-(2-methylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]phenoxy]methyl]benzoic acid](/img/structure/B11933100.png)

![(1S,2S,3R,3aS,8bR)-3a-(4-bromophenyl)-1,8b-dihydroxy-N,6,8-trimethoxy-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide](/img/structure/B11933121.png)
![(6aR)-3-[3-[[(6aR)-2-methoxy-8-(4-methoxyphenyl)-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-8-(4-aminophenyl)-2-methoxy-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B11933125.png)


![heptyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11933147.png)


![Disodium;[[[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]oxy-methoxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B11933161.png)


